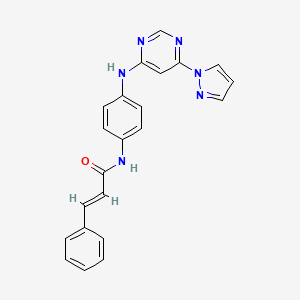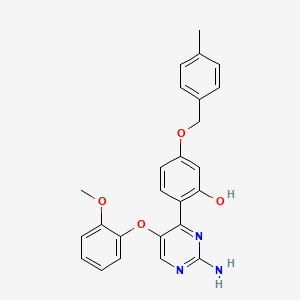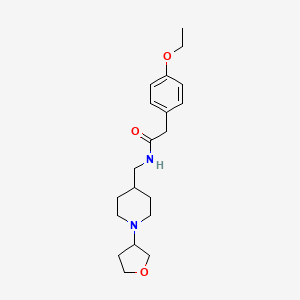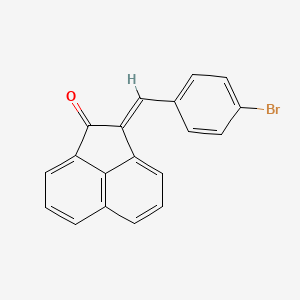![molecular formula C11H14N4O2S B2360543 3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid CAS No. 852940-50-2](/img/structure/B2360543.png)
3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid is a triazolo-pyrimidine derivative that features a unique structural motif. Its core includes a triazole ring fused to a pyrimidine ring, providing a robust scaffold for various chemical modifications. The presence of both methyl and methylsulfanyl groups potentially enhances its biochemical interactions.
准备方法
Synthetic Routes and Reaction Conditions
Preparation of 3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid generally follows a multi-step synthetic pathway It starts with the synthesis of the triazolo[1,5-a]pyrimidine core via cyclization reactions involving precursors such as amino triazoles and beta-ketoesters
Industrial Production Methods
Scaling up for industrial production requires optimizing the reaction conditions to increase yield and reduce by-products. Common industrial methods may involve continuous flow synthesis techniques, which offer better control over reaction parameters and improved safety profiles.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: Introduction of hydroxyl groups via mild oxidizing agents.
Reduction: Hydrogenation processes targeting specific double bonds within the triazolo-pyrimidine structure.
Substitution: Electrophilic or nucleophilic substitution primarily at the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Use of agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts under hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Reaction products depend on the specific conditions and reagents used but can include hydroxylated derivatives, alkyl-substituted compounds, or complex conjugates with other bioactive molecules.
科学研究应用
3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid has applications in:
Chemistry: Serving as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to nucleotide analogs.
Medicine: Investigated for therapeutic potential in treating diseases by targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用机制
This compound exerts its effects through interactions with specific molecular targets, such as enzymes involved in critical biochemical pathways. The triazolo-pyrimidine structure enables binding to active sites, potentially inhibiting enzyme activity and altering the biochemical processes. Pathways affected can include nucleotide synthesis and DNA repair mechanisms.
相似化合物的比较
Similar Compounds
3-[2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
3-[5,7-Dimethyl-2-(ethoxysulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid
6-(2-Methyl-3-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)heptanoic acid
Unique Characteristics
Compared to similar compounds, 3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid boasts enhanced stability and potential for modification, making it a valuable candidate for further scientific exploration. Its unique substitution pattern, particularly the dimethyl and methylsulfanyl groups, contributes to its distinctive chemical behavior and biological activity.
属性
IUPAC Name |
3-(5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-6-8(4-5-9(16)17)7(2)15-10(12-6)13-11(14-15)18-3/h4-5H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEMHMVDKUJKTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)SC)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2360462.png)
![N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2360463.png)
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2360464.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2360470.png)
![1-(4-Methoxypyrimidin-2-yl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2360471.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2-methylpyrazol-3-yl)acetic acid](/img/structure/B2360475.png)
![6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2360476.png)


![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360480.png)
